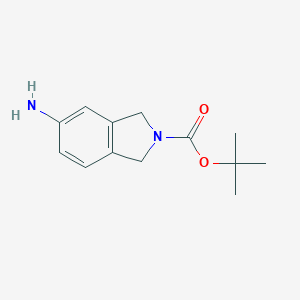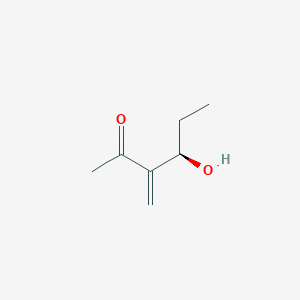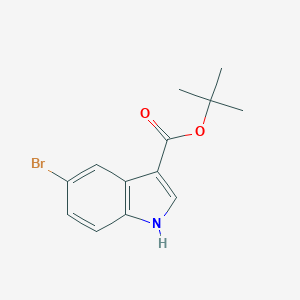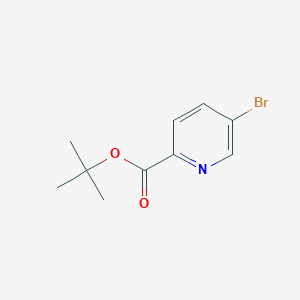
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds due to their presence in various biologically active molecules and pharmaceuticals. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids, due to its steric bulk and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves the Pictet-Spengler reaction, which is a method for constructing heterocyclic compounds. An improved synthesis of a closely related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved with a modified Pictet-Spengler reaction, yielding the product with minimal racemization and high enantiomeric excess after recrystallization . Another synthesis approach for a tert-butoxycarbonyl-protected dihydroisoquinoline utilized 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a chemoselective tert-butoxycarbonylation reagent for various substrates, including amines and phenols .
Molecular Structure Analysis
While the specific molecular structure of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is not directly discussed in the provided papers, related compounds have been characterized using spectroscopy and X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drug derivatives, was determined, revealing stabilizing aromatic π-stacking interactions and hydrogen bonds .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known for its participation in various chemical reactions due to its protective role. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a structurally related compound, was synthesized and further reacted with maleic anhydride to form a Diels-Alder endo-adduct. This adduct underwent further chemical transformations, including reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of its functional groups . Additionally, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate are not explicitly detailed in the provided papers. However, the properties of similar tert-butyl-protected isoquinoline derivatives can be inferred. These compounds are typically solid at room temperature and their physical properties such as melting points, solubility, and stability can be influenced by the presence of the tert-butyl group and other substituents on the isoquinoline core. The chemical properties, such as reactivity and selectivity, are often a result of the steric hindrance provided by the tert-butyl group and the electronic effects of other substituents like the bromo group .
Applications De Recherche Scientifique
-
Synthesis and Crystal Structures of Brominated Triazines
- Field : Structural Chemistry
- Application : This research involves the synthesis and structural investigation of brominated triazines, which are similar to the compound you mentioned .
- Method : The triazines were synthesized by reduction of triazine carbonyl with dehydrative aromatization in acidic media. Their structures were then investigated using X-ray diffraction .
- Results : The study revealed correlations between the presence of bromine atoms at different positions and structural features. It also provided insights into bond lengths, angles, non-valence interactions, and packing modes .
-
Organic Synthesis Intermediate
- Field : Organic Chemistry
- Application : The compound “tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate” is often used as an intermediate in organic synthesis .
- Method : The specific methods of application would depend on the particular synthesis pathway being used .
- Results : As an intermediate, this compound would contribute to the synthesis of a variety of other organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPKRLMPHNRWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579122 | |
| Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
258515-65-0 | |
| Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

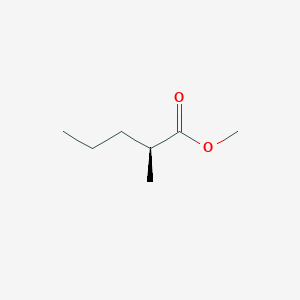
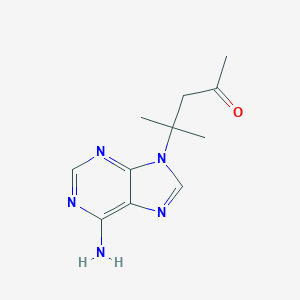
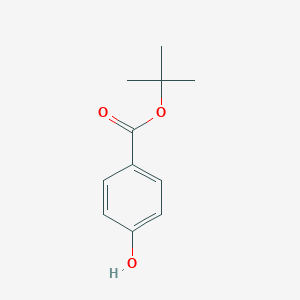
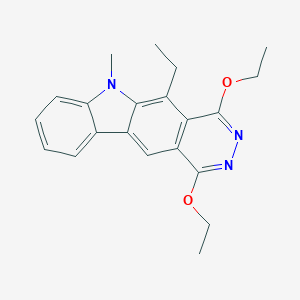
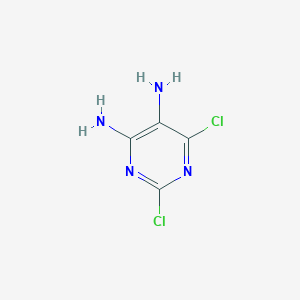

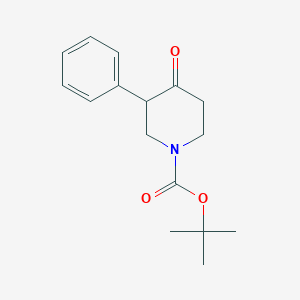
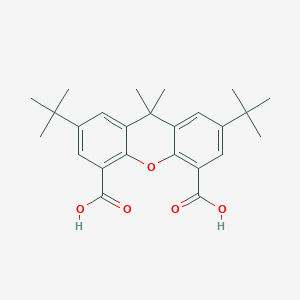
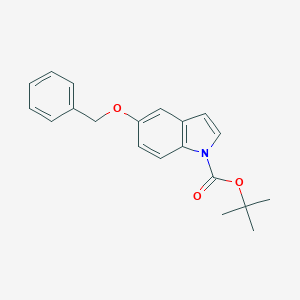
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
